

Validating AZD1897 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747

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This guide provides a comparative overview of the validation of in vivo target engagement for **AZD1897**, a potent pan-PIM kinase inhibitor. Due to the limited publicly available in vivo data specifically for **AZD1897**, this guide draws comparisons with other well-characterized PIM kinase inhibitors, namely AZD1208 and SGI-1776, to provide a comprehensive understanding of the methodologies and expected outcomes for validating target engagement of this class of compounds.

Executive Summary

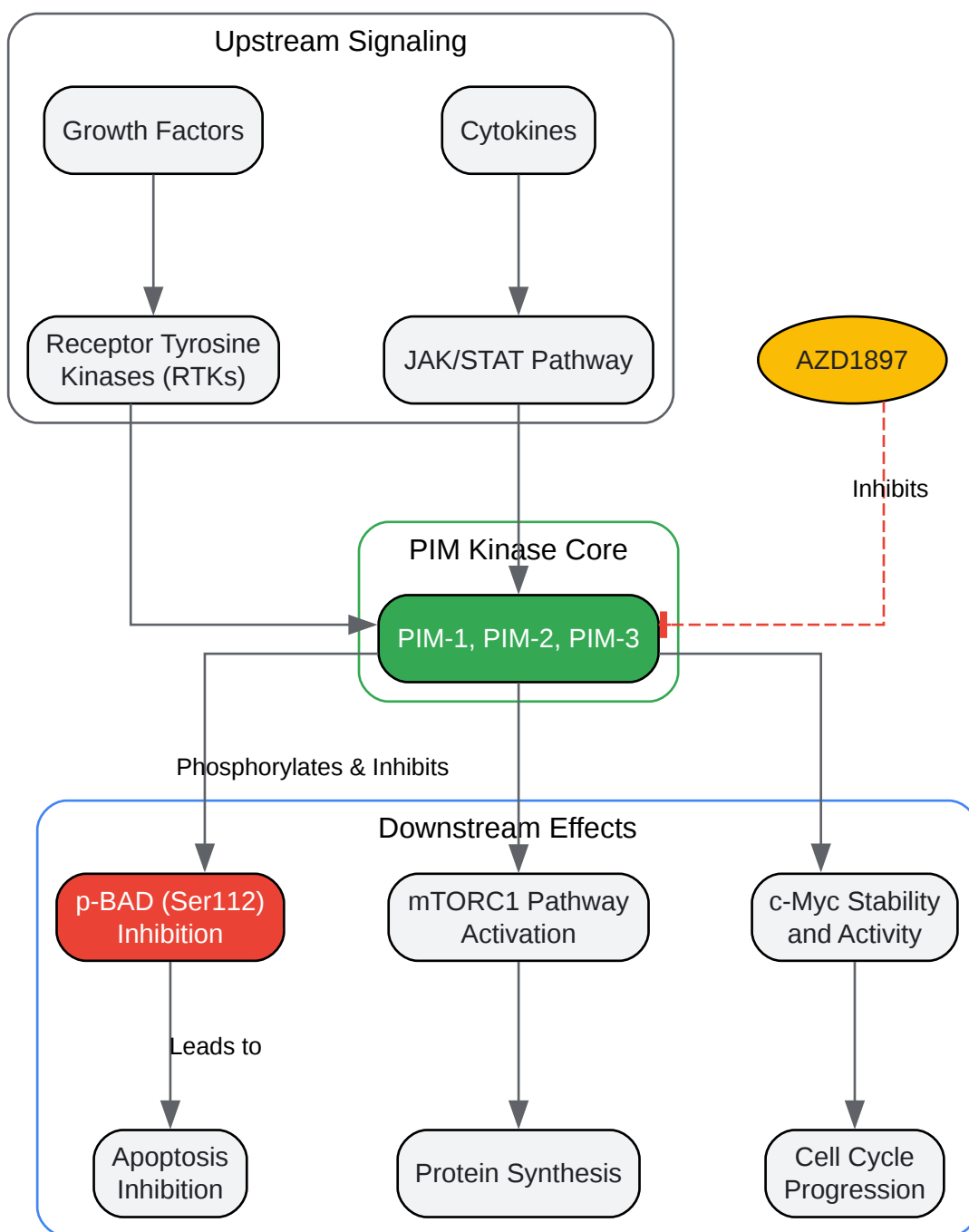
AZD1897 is a highly potent inhibitor of all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3), with IC₅₀ values of less than 3 nM for each.^[1] PIM kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.^{[2][3]} In vivo validation of target engagement is a critical step in the preclinical development of PIM kinase inhibitors to establish a clear relationship between drug exposure, target modulation, and therapeutic efficacy. This is typically achieved by assessing the phosphorylation status of downstream substrates in tumor xenograft models.

Comparison of Pan-PIM Kinase Inhibitors

Compound	Target	In Vitro Potency (IC50)	Key Downstream Pathways	In Vivo Models
AZD1897	PIM-1, PIM-2, PIM-3	< 3 nM	mTOR, MCL1	Acute Myeloid Leukemia (AML) cell lines (in vitro)
AZD1208	PIM-1, PIM-2, PIM-3	PIM-1: 0.4 nM, PIM-2: 5.0 nM, PIM-3: 1.9 nM	STAT3, mTOR	Prostate Cancer, Hematologic Malignancies (in vivo xenografts)
SGI-1776	PIM-1, PIM-2, PIM-3	PIM-1: 7 nM (50- and 10-fold selective vs PIM-2 and PIM-3)	Not specified	Prostate Cancer, Hematologic Malignancies (in vivo xenografts)

PIM Kinase Signaling Pathway

The PIM kinases are constitutively active serine/threonine kinases that do not require phosphorylation for their catalytic activity.[3] They are downstream effectors of various signaling pathways, including the JAK/STAT and RAS/RAF/MEK pathways. Once activated, PIM kinases phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis. Key downstream effectors include the pro-apoptotic protein BAD, the mTORC1 signaling complex, and the transcription factor c-Myc. Inhibition of PIM kinases is expected to decrease the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis.



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Caption: PIM Kinase Signaling Pathway and Point of Inhibition by **AZD1897**.

Experimental Protocols for In Vivo Target Engagement

Validating target engagement in vivo typically involves a series of well-defined experimental procedures. Below are generalized protocols based on studies with comparator PIM kinase inhibitors, which would be applicable for assessing **AZD1897**.

Animal Model and Xenograft Establishment

- **Animal Model:** Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used to prevent rejection of human tumor xenografts.
- **Cell Lines:** Human cancer cell lines with known PIM kinase expression or dependency (e.g., multiple myeloma, acute myeloid leukemia, or prostate cancer cell lines) are selected.
- **Xenograft Implantation:** A suspension of cancer cells is injected subcutaneously or orthotopically into the flank or relevant organ of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

Dosing and Treatment Schedule

- **Formulation:** **AZD1897** is formulated in a suitable vehicle for oral gavage or intraperitoneal injection. A typical vehicle might consist of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water.
- **Dosing:** Dose-ranging studies are performed to determine the maximum tolerated dose (MTD). Efficacy studies are then conducted at doses at and below the MTD. For example, based on comparator studies, a dose of 100 mg/kg once daily could be a starting point.^[4]
- **Treatment Duration:** Treatment is typically administered for a period of 2-4 weeks, or until tumor volume reaches a predetermined endpoint.

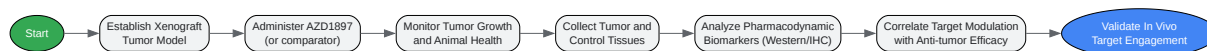
Pharmacodynamic (PD) Biomarker Analysis

- **Tissue Collection:** At the end of the study, or at various time points after the last dose, tumors and other relevant tissues are excised and snap-frozen or fixed in formalin.
- **Western Blot Analysis:** Tumor lysates are analyzed by Western blot to assess the phosphorylation status of PIM kinase substrates. Key biomarkers to probe for include:
 - Phospho-BAD (Ser112)

- Phospho-4E-BP1 (Thr37/46)
- Phospho-p70S6K (Thr389)
- Total levels of these proteins and PIM kinases are also measured as controls.
- Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections can be stained for the same phosphoproteins to assess the spatial distribution of target engagement within the tumor tissue.

In Vivo Target Validation Workflow

The process of validating target engagement in vivo follows a logical progression from initial compound administration to the final analysis of biomarker modulation.



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